2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H15BrN4O3 and its molecular weight is 451.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Therapeutic Potential in Medicinal Chemistry
Research highlights the significance of the 1,3,4-oxadiazole moiety, a structural feature present in the compound . The 1,3,4-oxadiazole ring, due to its peculiar structure with pyridine type of nitrogen atom, exhibits effective binding with various enzymes and receptors in biological systems through numerous weak interactions. This leads to an array of bioactivities. Derivatives of 1,3,4-oxadiazole have demonstrated potential across a broad spectrum of medicinal chemistry, including applications as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural component of 1,3,4-oxadiazole in the compound may indicate similar therapeutic applications or contribute to drug development in these areas (Verma et al., 2019).
2. Anti-Tubercular Activity
The structural modifications related to the 1,3,4-oxadiazole core, as found in the compound, have been linked to significant anti-tubercular activities. Studies have evaluated various derivatives, highlighting their potential in providing substantial activity against resistant strains of mycobacteria. This might position the compound as a potential lead in the development of new anti-TB agents (Asif, 2014).
3. Biological Activities of Oxadiazole Derivatives
The 1,3,4-oxadiazole derivatives, as part of the compound's structure, are known for a wide range of biological activities. They show promise as antimicrobial, anticancer, anti-inflammatory agents, among others. The compound's structural relation to this moiety suggests it may share or contribute to these biological activities, supporting the development of more active and less toxic agents in these fields (Jalhan et al., 2017).
4. Role in Pharmacokinetics and Drug Metabolism
The oxadiazole scaffold, as part of the compound's structure, plays a crucial role in the pharmacokinetics and metabolism of drugs. It has been shown to interact with various Cytochrome P450 (CYP) isoforms, crucial enzymes involved in drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions and ensuring the safety and efficacy of pharmacotherapies. The presence of the oxadiazole moiety in the compound may implicate it in such metabolic pathways and interactions (Khojasteh et al., 2011).
5. Potential in Antidiabetic Treatment
Oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have shown significant potential as antidiabetic agents. These compounds have been reported to exhibit various pharmacological activities, with promising implications in treating diabetes. The structural presence of oxadiazole in the compound suggests potential utility in antidiabetic drug development, positioning it as a candidate for further exploration in this therapeutic area (Mohammad et al., 2022).
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-16-6-4-5-14(11-16)20-24-21(29-25-20)15-9-10-19(28)26(12-15)13-18(27)23-17-7-2-1-3-8-17/h1-12H,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMPSRUQXWPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.